molecular formula C8H8ClNO B1586189 1-(5-Amino-2-chlorophenyl)ethanone CAS No. 99914-14-4

1-(5-Amino-2-chlorophenyl)ethanone

Cat. No.: B1586189
CAS No.: 99914-14-4
M. Wt: 169.61 g/mol
InChI Key: OFXIFGBYOCETDW-UHFFFAOYSA-N
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Description

1-(5-Amino-2-chlorophenyl)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 5-position and a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-chlorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloroaniline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C6H4ClNH2} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{C8H8ClNO} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess acetyl chloride and careful control of temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-chlorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(5-amino-2-chlorophenyl)ethanoic acid.

    Reduction: Formation of 1-(5-amino-2-chlorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-chlorophenyl)ethanone has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 1-(2-Amino-5-chlorophenyl)ethanone
  • 1-(4-Amino-2-chlorophenyl)ethanone
  • 1-(3-Amino-2-chlorophenyl)ethanone

Comparison: 1-(5-Amino-2-chlorophenyl)ethanone is unique due to the specific positioning of the amino and chloro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

1-(5-amino-2-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXIFGBYOCETDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363558
Record name 1-(5-amino-2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99914-14-4
Record name 1-(5-amino-2-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g of solid 2-chloro-5-nitroacetophenone (see J. Am. Chem. Soc. 76, 5482 (1952)) are introduced in portions and with stirring at 65° C. to a mixture of 5.6 g of iron powder, 40 ml of ethanol, 9 ml of water and 1 ml of concentrated hydrochloric acid. Stirring of the reaction mixture is continued for 1 hour at 70° C. The mixture is allowed to cool to room temperature and then diluted with 300 ml of water, and a pH of 9 is established by adding 2N potassium carbonate solution. The mixture is filtered with suction through Celite, and the residue is washed with 200 ml of ethyl acetate. The filtrate is transferred to a separating funnel, and the aqueous phase is discarded. The organic phase is washed with saturated sodium chloride solution, dried over sodium sulfate and concentrated.
[Compound]
Name
solid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Four
Name
Quantity
9 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2.01 g (10.1 mmol) of 1-(2-chloro-5-nitro-phenyl)-ethanone, 2.54 g (47.5 mmol) of ammonium chloride and 1.99 g (35.7 mmol) of iron powder were added to a mixture of 6 mL of water and 12 mL of methanol. The slurry was stirred at 70° C. for 1 h, and then cooled down, filtered through a pad of celite and concentrated down under reduced pressure. The residue was taken up in 60 mL ethyl acetate and 60 mL of water. The aqueous layer was extracted with 40 mL of ethyl acetate and the combined organic layers were evaporated under reduced pressure. The residue was filtered through a pad of silica gel eluting with a 7:3 mixture of ethyl acetate-hexanes to give 1.6 g (94%) of the pure product as a white solid. LC-MSD, m/z for C8H8ClNO [M+H]+=170.0, 172.0;
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1.99 g
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

Procedure A was performed with 2′-chloro-5′-nitro-acetophenone (0.22 g, 1.1 mmol) and iron powder (0.64 g, 11 mmol). The crude product was purified by flash column chromatography on silica gel eluting with EtOAc:hexanes (0:1 to 1:0) to afford the desired 2′-chloro-5′-amino-acetophenone.
Quantity
0.22 g
Type
reactant
Reaction Step One
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Quantity
0.64 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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